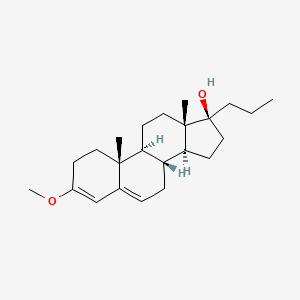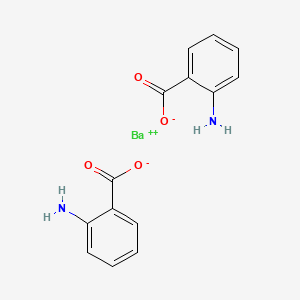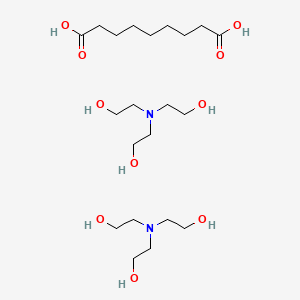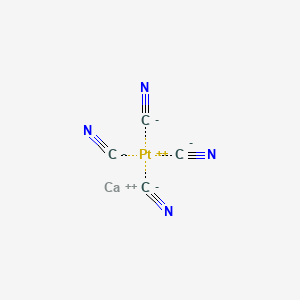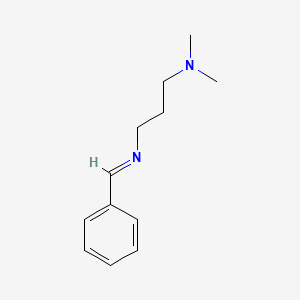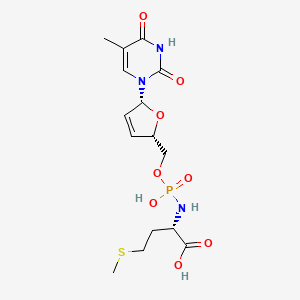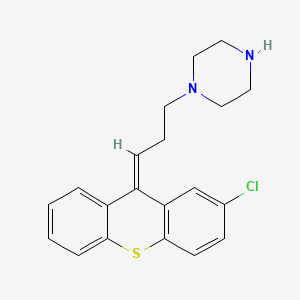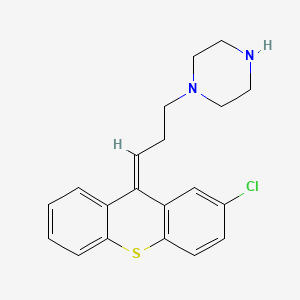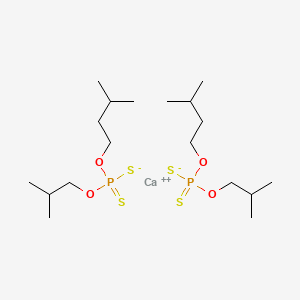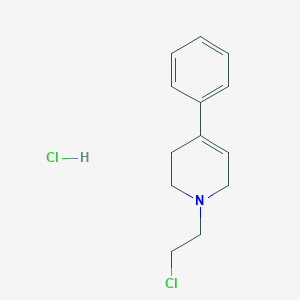
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring a phenyl group and a chloroethyl group attached to the tetrahydropyridine ring
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride typically involves the reaction of 1,2,3,6-tetrahydro-4-phenylpyridine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine: This compound has a similar chloroethyl group but a different ring structure, leading to different chemical and biological properties.
1-(2-Chloroethyl)piperidine: Another similar compound with a piperidine ring, which also exhibits unique properties and applications.
Properties
CAS No. |
4600-97-9 |
|---|---|
Molecular Formula |
C13H17Cl2N |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H16ClN.ClH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
InChI Key |
ZSGKTBOEIUEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


